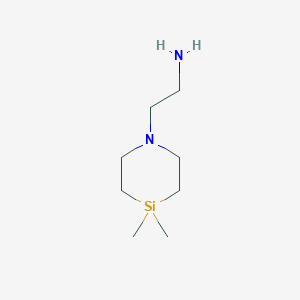

2-(((2-氨基苯基)硫基)甲基)喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

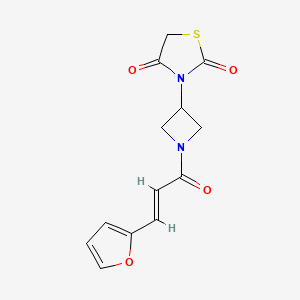

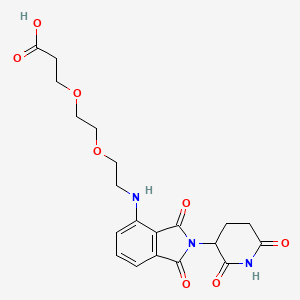

The compound “2-(((2-aminophenyl)thio)methyl)quinazolin-4(3H)-one” belongs to the class of quinazolinones, which are heterocyclic compounds of significant interest in medicinal chemistry . Quinazolinones and their derivatives have been reported for their diversified biological activities, including anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .

Synthesis Analysis

The synthesis of quinazolinones involves various procedures, and the methods of preparation can be classified based on the substitution patterns of the ring system . For instance, anthranilic acid derivatives can be coupled with the appropriate acid chloride to generate substituted anthranilates, which can then undergo cyclization by treatment with acetic anhydride .Molecular Structure Analysis

Quinazolinones are considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules . The structure activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Chemical Reactions Analysis

The chemical reactions of 4(3H)-quinazolinone derivatives involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, and cycloaddition reaction .科学研究应用

药物化学和生物活性

喹唑啉-4(3H)-酮及其衍生物,包括2-(((2-氨基苯基)硫基)甲基)喹唑啉-4(3H)-酮,构成了一类具有多样生物活性的杂环化合物。这些化合物存在于200多种天然生物碱中,并且一直是新型药物制剂开发的焦点。将不同的生物活性基团引入喹唑啉酮核中已经导致合成出具有抗细菌活性的化合物,对抗金黄色葡萄球菌、枯草杆菌和大肠杆菌等病原体 (Tiwary et al., 2016)。

光电材料

喹唑啉不仅在药物化学领域有应用,特别是在光电子学领域也有应用。广泛的研究突出了喹唑啉衍生物在电子器件、发光元件、光电转换元件和图像传感器中的合成和应用。将喹唑啉引入π-扩展共轭体系已被证明对于创造新型光电材料非常有价值。这些材料在有机发光二极管(OLEDs)中有应用,包括白色OLEDs和红色磷光OLEDs,非线性光学材料和色度pH传感器 (Lipunova et al., 2018)。

抗癌性能

喹唑啉衍生物展现出广泛的生物活性,其中抗癌性能是其中最显著的之一。已经证明这些衍生物能够阻断各种药理途径并靶向不同参与癌症进展的蛋白质。例如,它们调节结肠癌细胞中特定基因和蛋白质的表达,有助于抑制癌细胞生长。这表明喹唑啉核在开发具有适当药代动力学特性的新型抗结肠癌药物中的潜力 (Moorthy et al., 2023)。

作用机制

Target of Action

Quinazolinone derivatives, which this compound is a part of, have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . These applications suggest that the compound may interact with a variety of targets, depending on the specific derivative and its functional groups.

Mode of Action

Quinazolinone derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or viability . The specific interactions would depend on the nature of the target and the specific functional groups present on the quinazolinone derivative.

Biochemical Pathways

These could include pathways related to cell growth and proliferation, immune response, and cellular energy metabolism .

Pharmacokinetics

Quinazolinone derivatives are generally soluble in water , which could influence their absorption and distribution in the body. The specific ADME properties would depend on the specific functional groups present on the quinazolinone derivative.

Result of Action

Given the broad applications of quinazolinone derivatives, the effects could include altered cell growth or viability, changes in immune response, and alterations in cellular energy metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, pH can affect the solubility and stability of the compound . Additionally, the presence of other compounds or drugs could potentially influence the compound’s efficacy through drug-drug interactions.

未来方向

属性

IUPAC Name |

2-[(2-aminophenyl)sulfanylmethyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c16-11-6-2-4-8-13(11)20-9-14-17-12-7-3-1-5-10(12)15(19)18-14/h1-8H,9,16H2,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSSKQZDYJCAFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((2-aminophenyl)thio)methyl)quinazolin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

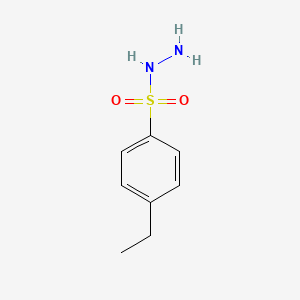

![2-(1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2405469.png)

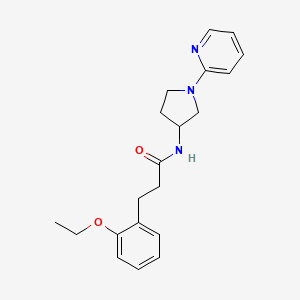

![3,4-Dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2405483.png)

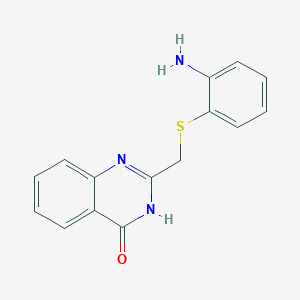

![3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2405486.png)